molecular formula C9H13NO3 B13627951 ethyl (3S)-3-amino-3-(furan-2-yl)propanoate CAS No. 1027996-73-1

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Cat. No.: B13627951
CAS No.: 1027996-73-1
M. Wt: 183.20 g/mol
InChI Key: ZQCIVDVXCPAUEF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.

    Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.

    Amination: The ester is then subjected to amination using ethylamine under controlled conditions to yield Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.

Industrial Production Methods

In an industrial setting, the production of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Ethyl (s)-3-amino-3-(furan-2-yl)propanol.

    Substitution: N-substituted derivatives of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.

Scientific Research Applications

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-3-(furan-2-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound notable for its unique structural features, which include a chiral center and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : Approximately 183.207 g/mol
  • Chirality : The (3S) configuration at the third carbon plays a crucial role in its biological activity.

The presence of the furan ring is particularly significant, as it is associated with various pharmacological effects, influencing the compound's reactivity and interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways, which can affect various biochemical processes.
  • Receptor Binding : this compound may bind to certain receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : It could impact signal transduction pathways, leading to alterations in cellular function and communication .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Compound Activity Reference
This compoundAntimicrobial
Mthis compoundModerate activity against E. coli

Anticancer Activity

The compound's ability to modulate enzyme activity suggests potential anticancer properties. Research has indicated that derivatives of furan-containing compounds can exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for developing new anticancer agents.

Case Studies

  • Enzyme Interaction Studies : A study focused on the binding affinity of this compound with specific enzymes revealed that the compound could significantly inhibit enzyme activity related to amino acid metabolism. This inhibition was quantified using kinetic assays, demonstrating a competitive inhibition model.
  • Cytotoxicity Assays : In vitro assays conducted on human leukemia cells showed that this compound exhibited cytotoxic effects with an IC50 value indicating effective potency against cancer cells compared to standard chemotherapeutic agents .

Properties

CAS No.

1027996-73-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1

InChI Key

ZQCIVDVXCPAUEF-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CO1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.